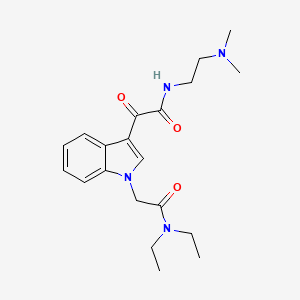

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide

Description

This compound is a synthetic indole-oxoacetamide derivative featuring a complex structure with dual tertiary amino groups: a diethylamino moiety at the indole N1-position and a dimethylaminoethyl chain attached to the oxoacetamide nitrogen. Its molecular formula is C23H29N5O3, with a molecular weight of 435.5 g/mol (calculated from structural analogs in and ). The indole core is substituted at the 3-position with a 2-oxoacetamide group, while the N1-position is modified with a 2-(diethylamino)-2-oxoethyl chain.

Synthetic routes for analogous compounds () involve oxalyl chloride-mediated coupling of indole derivatives with substituted amines under anhydrous conditions. Characterization typically employs $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and HRMS (). While specific biological data for this compound are absent in the evidence, structurally related indol-3-yl-oxoacetamides exhibit diverse pharmacological activities, including anticancer (), antimicrobial (), and enzyme inhibition ().

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(dimethylamino)ethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-5-23(6-2)18(25)14-24-13-16(15-9-7-8-10-17(15)24)19(26)20(27)21-11-12-22(3)4/h7-10,13H,5-6,11-12,14H2,1-4H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTCTDQVZFRIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the diethylamino and dimethylamino groups through a series of substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide exhibit significant anticancer activity. Key findings include:

- Induction of Apoptosis : Studies have shown that the compound can induce cell death in various cancer cell lines, including HeLa and CEM T-lymphocyte cells.

- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting pathways involved in cancer progression .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating specific biochemical pathways. It is hypothesized to inhibit enzymes associated with inflammatory responses, thereby reducing inflammation in biological systems.

Scientific Research Applications

The applications of this compound extend across several scientific domains:

Medicinal Chemistry

- Drug Development : Its unique structure makes it a candidate for developing novel therapeutic agents targeting cancer and inflammatory diseases.

Biochemical Probes

- Cellular Studies : The compound can be utilized as a biochemical probe to study cellular mechanisms and interactions within biological systems .

Material Science

- Advanced Materials : The chemical properties of this compound allow for its use in developing materials with specific electronic or optical characteristics, which can be advantageous in various industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Diethylamino-N-(4-methoxyphenyl)acetamide | Varies | Similar functional groups; potential analgesic properties |

| 1H-Indole Derivatives | Varies | Known for diverse biological activity; used in drug development |

| Poly(2-(dimethylamino)ethyl methacrylate) | Varies | Used in drug delivery systems |

Case Studies and Research Findings

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications can enhance biological efficacy.

- Inflammation Modulation : Research highlighted in Pharmaceutical Research indicated that compounds with similar structures effectively reduced inflammation markers in vitro, showcasing their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

In contrast, the target compound’s diethylamino group may favor solubility over direct anticancer potency. Halogenated/Aryl Substituents (): Chlorine, fluorine, or tolyl groups improve metabolic stability and target binding via hydrophobic/halogen bonding. The target compound lacks halogens but includes tertiary amines for solubility.

Solubility and LogP: Morpholine/Methoxy Derivatives (): Polar groups like morpholine increase aqueous solubility, critical for intravenous formulations. The target compound’s dimethylaminoethyl chain may achieve similar effects but with lower steric hindrance. Adamantyl/Thiophene Derivatives (): Lipophilic substituents (logP >3) likely enhance blood-brain barrier penetration but reduce solubility.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , using oxalyl chloride to activate the indole carbonyl before coupling with amines. Adamantyl derivatives require specialized reagents (e.g., adamantane carboxylic acid), increasing synthetic complexity.

Mechanistic Insights: Caspase-8 Activation (): Adamantyl-oxoacetamides trigger apoptosis via caspase-8, suggesting a receptor-mediated pathway. The target compound’s aminoethyl groups may modulate alternative pathways (e.g., kinase inhibition) due to their basicity. Antimicrobial Activity (): Indole-oxoacetamides with hydrazine or halogen substituents show broad-spectrum activity, possibly via interference with microbial membrane proteins.

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a complex organic molecule belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, which have significant implications in medicinal chemistry and drug development. This article focuses on the biological activity of this compound, exploring its therapeutic potentials, mechanisms of action, and related research findings.

Chemical Structure

The molecular formula for this compound is , and it features an indole moiety combined with acetamide groups and substituted amino groups. The presence of diethylamino and dimethylamino groups enhances its solubility and potential interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, triggering various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, demonstrating potential anti-inflammatory or anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, particularly in human HeLa and CEM T-lymphocyte cell lines. A study identified a related compound that demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Antidiabetic Properties

Indole derivatives have also been explored for their antidiabetic potential. The compound's structural components may influence glucose metabolism and insulin sensitivity. In vitro assays have indicated that similar compounds can lower blood glucose levels when tested in alloxan-induced diabetic models .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | CEM | 15.0 | Cell cycle arrest |

| 2-(diethylamino)indole derivative | L1210 | 10.0 | Caspase activation |

Table 2: Antidiabetic Activity Comparison

| Compound | % Reduction in Blood Glucose (after 120 min) |

|---|---|

| Pioglitazone | -23.07% |

| Compound X | -21.71% |

| Compound Y | -22.84% |

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, followed by nucleophilic substitution reactions to introduce the diethylamino and dimethylamino groups . The reaction conditions are crucial for achieving high yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. For example, acylation of 3-indoleacetic acid with diethylaminoethyl chloride (via nucleophilic substitution) can generate the indole-3-yl-acetamide intermediate. Subsequent coupling with a dimethylaminoethyl oxoacetate derivative under peptide-like conditions (e.g., EDC/HOBt) yields the target compound. Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux in CH₂Cl₂), and purification via column chromatography or recrystallization (as described for similar acetamide syntheses in and ) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the indole core, acetamide carbonyls (δ ~165–175 ppm), and alkylamine environments (δ 2.5–3.5 ppm for dimethyl/diethyl groups) .

- FT-IR : Validates carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (indole NH at ~3400 cm⁻¹) .

- HRMS : Ensures molecular weight accuracy and fragmentation patterns consistent with the proposed structure .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- In vitro assays : Use cell viability assays (e.g., MTT) for anticancer potential, focusing on cell lines sensitive to indole derivatives (e.g., HeLa, MCF-7).

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, leveraging the compound’s potential to act as a hydrogen-bond donor/electrophile (indole NH and carbonyl groups) .

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific targets (e.g., kinases)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets, focusing on interactions between the indole moiety and hydrophobic residues .

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in SAR data for indole-acetamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., vs. ) to identify confounding variables (e.g., assay conditions, solvent polarity).

- Proteomics profiling : Use LC-MS/MS to confirm off-target interactions that may explain divergent bioactivity .

- Stereochemical analysis : Evaluate enantiomeric purity (via chiral HPLC), as unaccounted stereoisomers can skew SAR conclusions .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Indole derivatives often degrade in acidic conditions, necessitating enteric coatings .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl/ethyl groups on amines may reduce metabolic clearance compared to bulkier substituents .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Cryo-EM : Resolve ligand-target complexes in near-native states (e.g., membrane-bound receptors).

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) for putative targets like serotonin receptors, leveraging the indole scaffold’s similarity to tryptophan .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.